Maltose monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

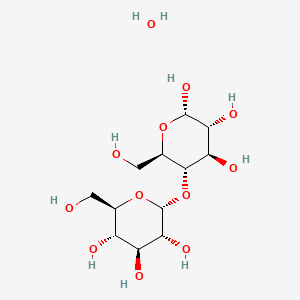

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-LSQXFEIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physicochemical properties of maltose (B56501) monohydrate, a disaccharide of significant interest in various laboratory settings, including pharmaceutical development, biotechnology, and food science. This document outlines key quantitative data, experimental methodologies for their determination, and visual workflows to ensure accurate and reproducible results in a research environment.

General Characteristics

Maltose monohydrate, also known as maltobiose or malt (B15192052) sugar, is a reducing disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] It exists as a white crystalline powder and is less sweet than sucrose, with approximately 30-60% of the sweetness depending on the concentration.[2] In laboratory settings, it is frequently utilized as a carbon source in cell culture media, a stabilizer for proteins and enzymes, and as an excipient in pharmaceutical formulations.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound for laboratory use. These values represent a compilation from various technical data sheets and scientific literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [3][5] |

| Molecular Weight | 360.31 g/mol | [3][5][6] |

| Appearance | White crystalline powder | [3][7] |

| Melting Point | 102-103 °C | [2][3][8] |

| Density | 1.54 g/cm³ | [2] |

| Bulk Density | ~320 kg/m ³ | [9][10] |

Table 2: Solubility and pH Properties of this compound

| Property | Value | Conditions | References |

| Solubility in Water | 1.080 g/mL | 20 °C | [2] |

| 470.2 g/L | 20 °C | [9][10] | |

| 180 g/L | 20 °C | [5][7] | |

| Solubility in Ethanol (B145695) | Very slightly soluble | Cold (95%) | [11] |

| Insoluble | - | [12] | |

| pH of Aqueous Solution | 4.5 - 6.0 | 50 g/L at 20 °C | [9][10] |

| 5.0 - 7.0 | 180 g/L at 25 °C | [5][7] |

Table 3: Optical and Other Properties of this compound

| Property | Value | Conditions | References |

| Specific Rotation [α]D | +140.7° | c=10 in H₂O | [2] |

| +130.4° ± 1.3° | 40 mg/mL in H₂O at 20°C | [1] | |

| Water Content | 4.5% - 6.5% | For monohydrate form | [13] |

| Hygroscopicity | Tends to absorb moisture from the air | - | [3] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as outlined in USP <741>.[8][14] This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently crush any agglomerates.[14]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a constant rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the temperature should be raised to about 10°C below the expected melting point and then increased at a rate of 1-2°C per minute.[12]

-

Data Recording: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

Solubility Determination (Isothermal Method)

The solubility of this compound in a given solvent (e.g., water, ethanol-water mixtures) can be determined using the isothermal method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Methodology:

-

Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., a specific mass fraction of ethanol in water).

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).

-

Sample Collection: Once equilibrium is reached, a sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.

-

Concentration Analysis: The concentration of maltose in the collected sample is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or by evaporating the solvent and weighing the residue.[11]

Specific Rotation Measurement

The specific rotation of this compound, an optically active compound, is measured using a polarimeter. This property is a standard for identification and purity assessment.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (typically water).

-

Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

-

Measurement: Fill the polarimeter tube of a known path length (l, in decimeters) with the this compound solution, ensuring no air bubbles are present.

-

Angle of Rotation: Measure the observed angle of rotation (α).

-

Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l * c).[16]

Water Content Determination (Karl Fischer Titration)

The Karl Fischer titration is a highly accurate method for determining the water content of this compound, as specified in USP <921>.

Methodology:

-

Apparatus Setup: A Karl Fischer titrator is used, which can be either volumetric or coulometric.

-

Titration Vessel Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), which is then titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[17]

-

Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence factor.[18]

Bulk Density Determination

The bulk density of this compound powder is determined by measuring the volume of a known mass of the powder, as described in USP <616>.[19]

Methodology:

-

Sample Preparation: A known mass of this compound powder is gently passed through a sieve to break up any lumps.[2][3]

-

Volume Measurement: The powder is carefully poured into a graduated cylinder, and the unsettled apparent volume is recorded.[3]

-

Calculation: The bulk density is calculated by dividing the mass of the powder by its unsettled volume.

Stability and Storage

This compound is chemically stable under normal ambient and anticipated storage and handling conditions.[9] It should be stored in a dry place, in a tightly closed container, and protected from moisture due to its hygroscopic nature.[7] It is incompatible with strong oxidizing agents.[5][11]

Safety and Handling

This compound is not classified as a hazardous substance.[5][9] However, standard laboratory safety practices should be followed. It is advisable to wear personal protective equipment such as safety glasses and gloves when handling the powder to avoid dust formation and contact with eyes and skin.[] In case of a spill, it can be swept up and placed in a suitable container for disposal.[8]

Conclusion

The physicochemical properties of this compound are well-defined, making it a reliable and versatile component for various laboratory applications. Understanding these properties and the methodologies for their determination is crucial for ensuring the quality, consistency, and success of research and development activities. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important carbohydrate.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. digicollections.net [digicollections.net]

- 4. scribd.com [scribd.com]

- 5. thinksrs.com [thinksrs.com]

- 6. future4200.com [future4200.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. scribd.com [scribd.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. powderbulksolids.com [powderbulksolids.com]

- 11. arxiv.org [arxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Maltose [drugfuture.com]

- 14. uspbpep.com [uspbpep.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. usp.org [usp.org]

An In-depth Technical Guide to the Structure and Stereochemistry of Maltose Monohydrate for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular architecture of maltose (B56501) monohydrate is crucial for its application in various scientific and pharmaceutical contexts. This guide provides a detailed exploration of the structure, stereochemistry, and analytical characterization of maltose monohydrate, supplemented with experimental protocols and data presented for clarity and practical use.

Molecular Structure and Stereochemistry

Maltose, a disaccharide, is composed of two α-D-glucose units linked by an α-1,4 glycosidic bond.[1][2] The monohydrate form incorporates one molecule of water per maltose molecule within its crystal lattice.[3]

The stereochemistry of maltose is defined by the spatial arrangement of its constituent glucose units and the nature of the glycosidic linkage. The α-1,4 linkage dictates that the bond originates from the anomeric carbon (C1) of the first glucose unit in an axial position (α-configuration) and connects to the hydroxyl group on the fourth carbon (C4) of the second glucose unit.[2]

A key stereochemical feature of maltose is the presence of a free anomeric carbon on the second glucose unit. This allows for mutarotation in solution, where the hydroxyl group on this anomeric carbon can exist in either an α (axial) or β (equatorial) configuration.[3] This equilibrium between the α and β anomers results in maltose being a reducing sugar. The crystalline form, β-maltose monohydrate, has the anomeric hydroxyl group of the second glucose unit in the β-position.

Anomers of Maltose

In aqueous solution, maltose exists as an equilibrium mixture of its α and β anomers. The β-anomer is the predominant form in the crystalline monohydrate state. The interconversion between these two forms occurs via an open-chain aldehyde intermediate.

Physicochemical Properties

The distinct structural features of this compound give rise to its specific physicochemical properties, which are critical for its handling and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [3][4] |

| Molecular Weight | 360.31 g/mol | [3][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 102-103 °C | [3] |

| Solubility in Water | Highly soluble | [3] |

| Specific Rotation [α]D²⁰ | +130.4° (c=4, H₂O) | [3] |

Crystallographic Data of β-Maltose Monohydrate

The precise three-dimensional arrangement of atoms in β-maltose monohydrate has been determined by X-ray crystallography. The following table summarizes key crystallographic parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.8 Å, b = 15.2 Å, c = 4.9 Å |

| β = 97.5° | |

| Molecules per Unit Cell (Z) | 2 |

A comprehensive list of bond lengths and angles is essential for detailed molecular modeling and computational studies. This data is typically derived from the Crystallographic Information File (CIF).

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of maltose in solution, confirming the α-1,4 glycosidic linkage and characterizing the anomeric forms.

Detailed Protocol for ¹H and ¹³C NMR of this compound:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D). The use of D₂O is crucial to avoid a large solvent signal from water in the ¹H NMR spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous by gentle vortexing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Use a standard single-pulse experiment, often with presaturation of the residual HDO signal.

-

Spectral Width: Set a spectral width of approximately 12 ppm, centered around 4.7 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of about 200 ppm, centered around 100 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for quantitative analysis of all carbon signals, especially quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Reference the chemical shifts. For ¹H NMR, the residual HDO peak can be set to 4.79 ppm. For ¹³C NMR, an external standard like DSS or an internal standard can be used.

-

Integrate the signals to determine the relative ratios of different protons and, consequently, the anomeric ratio.

-

Analyze the coupling constants (J-couplings) in the ¹H spectrum to deduce stereochemical relationships.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic coordinates in the solid state.

Detailed Protocol for Single-Crystal X-ray Diffraction of this compound:

-

Crystal Growth:

-

Prepare a saturated solution of this compound in a suitable solvent system (e.g., water/ethanol).

-

Slowly evaporate the solvent at a constant temperature. The key to obtaining high-quality single crystals is slow crystal growth. This can be achieved by covering the container with a perforated film.

-

Alternatively, use vapor diffusion by placing a small volume of the saturated maltose solution in a sealed container with a larger reservoir of a precipitant solvent (e.g., ethanol).

-

-

Crystal Selection and Mounting: [5]

-

Examine the grown crystals under a polarizing microscope to select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[5]

-

Carefully pick up the selected crystal using a cryoloop or a glass fiber with a minimal amount of cryoprotectant oil (e.g., paratone-N).

-

Mount the crystal on a goniometer head.

-

-

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.[6]

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.[6]

-

Based on the unit cell and symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.[7]

-

Collect the full dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[6]

-

-

Data Processing and Structure Solution: [8]

-

Integration: Process the raw diffraction images to determine the Miller indices (h,k,l) and integrated intensity of each reflection.[8]

-

Scaling and Merging: Scale and merge the intensity data from all images to create a single reflection file, including corrections for absorption and other experimental factors.[8]

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.[5]

-

Maltose Utilization Pathway in Escherichia coli

Maltose serves as a carbon and energy source for many organisms, including the bacterium Escherichia coli. The uptake and metabolism of maltose are governed by the mal regulon, a set of genes whose expression is tightly regulated.[9][10]

Relevance in Drug Development

This compound is utilized in the pharmaceutical industry primarily as an excipient in solid dosage forms and as a stabilizer for therapeutic proteins in lyophilized formulations.[3] Its non-toxic nature and high water solubility make it a suitable bulking agent. Furthermore, understanding the interaction of maltose with proteins at a molecular level is crucial for designing stable biopharmaceutical formulations. The detailed structural and stereochemical knowledge provided in this guide serves as a fundamental basis for these applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quartzite | Modern Warfare 3 - STOCKPILE COD Bundle Tracker [stockpile.detonated.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. portlandpress.com [portlandpress.com]

- 9. Mal regulon - Wikipedia [en.wikipedia.org]

- 10. Osmoregulation of the maltose regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Maltose in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501), a disaccharide composed of two α-1,4 linked glucose units, serves as a crucial carbon and energy source for a diverse array of microorganisms. Its metabolism is a highly regulated process involving sophisticated transport systems, specific enzymatic cleavage, and intricate signaling pathways that ensure efficient utilization and integration into central glycolysis. This technical guide provides an in-depth examination of the biological role of maltose monohydrate in microbial metabolism, with a focus on the model organisms Escherichia coli and Saccharomyces cerevisiae, and extending to other important bacteria and archaea. It details the molecular mechanisms of maltose transport, the kinetics of key metabolic enzymes, and the complex regulatory networks that govern gene expression in response to maltose availability. This guide is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in their investigation of microbial carbohydrate metabolism and its potential applications in drug development and biotechnology.

Introduction: Maltose and this compound in a Microbial Context

Maltose is a product of starch hydrolysis and is a significant nutrient source for microbes in various environments, from the mammalian gut to industrial fermentation vats. In laboratory and industrial settings, maltose is commonly supplied as this compound, a stable, crystalline form of the sugar that contains one molecule of water per maltose molecule.

A Note on this compound: For the purpose of microbial metabolism in an aqueous environment, the distinction between this compound and anhydrous maltose is largely a matter of formulation and molecular weight calculation for media preparation. Once dissolved in culture media, the maltose molecule is hydrated, and its biological activity is identical to that of the anhydrous form. Therefore, this guide will refer to the metabolically active molecule simply as "maltose."

The metabolism of maltose can be broadly divided into three key stages:

-

Uptake: Transport of maltose across the cell membrane(s).

-

Hydrolysis/Phosphorolysis: Cleavage of the disaccharide into glucose or glucose phosphates.

-

Regulation: Genetic and allosteric control of the transport and enzymatic machinery.

This guide will explore each of these stages in detail, providing quantitative data, experimental methodologies, and visual representations of the key pathways.

Maltose Transport: Gateway to the Cell

Microorganisms have evolved distinct high-affinity systems to scavenge maltose from the environment. The mechanisms differ significantly between Gram-negative bacteria, Gram-positive bacteria, and yeasts.

The Escherichia coli Mal Regulon: An ABC Transporter System

E. coli utilizes a well-characterized ATP-binding cassette (ABC) transporter for the uptake of maltose and larger maltodextrins. This multi-protein complex spans the inner and outer membranes and is encoded by the mal regulon.

-

Outer Membrane: Maltodextrins diffuse through the outer membrane via the LamB maltoporin, a channel that facilitates the passage of these sugars.

-

Periplasm: In the periplasmic space, the maltose-binding protein (MBP or MalE) binds to maltose with high affinity.

-

Inner Membrane: The substrate-loaded MalE protein docks with the MalF and MalG transmembrane proteins. This interaction triggers a conformational change, and with the energy derived from ATP hydrolysis by two copies of the MalK subunit, the sugar is translocated into the cytoplasm.

The Saccharomyces cerevisiae MAL Loci: A Proton Symport System

In contrast to E. coli, the budding yeast S. cerevisiae employs a proton symport mechanism for maltose uptake. This process is encoded by genes within one of several homologous MAL loci (MAL1, MAL2, MAL3, MAL4, MAL6). Each active locus contains a gene for a maltose permease (e.g., MAL61), which cotransports one proton along with one molecule of maltose into the cell, driven by the proton motive force across the plasma membrane.

Yeast Maltose-Proton Symport System.

Transport Systems in Other Microbes

-

Bacillus subtilis : This Gram-positive bacterium utilizes two distinct systems. Maltose itself is taken up via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), where it is concomitantly phosphorylated to maltose-6-phosphate during transport. Maltodextrins, on the other hand, are imported via a dedicated ABC transporter.

-

Lactobacillus : Many species, such as Lactobacillus sanfrancisco, use a maltose-H+ symport system, similar to yeast.

-

Thermococcus litoralis : This hyperthermophilic archaeon possesses a high-affinity ABC transport system that is remarkable for its ability to bind and transport both maltose and trehalose (B1683222) with a K_m in the nanomolar range.

Intracellular Maltose Catabolism: Breaking it Down

Once inside the cell, maltose is broken down into glucose or its phosphorylated derivatives, which can then enter the central glycolytic pathway. Microbes primarily use two different enzymatic strategies for this initial cleavage.

Hydrolysis by Maltase (α-Glucosidase)

This is the predominant pathway in yeasts like S. cerevisiae. An intracellular maltase (α-glucosidase), encoded by a MAL gene (e.g., MAL62), hydrolyzes one molecule of maltose into two molecules of D-glucose. These glucose molecules are then phosphorylated by hexokinase to enter glycolysis.

Maltose + H₂O → 2 Glucose

Phosphorolysis by Maltose Phosphorylase

Many bacteria, including Lactobacillus and Lactococcus, employ a more energy-efficient phosphorolytic pathway. Maltose phosphorylase (MP) catalyzes the cleavage of maltose using inorganic phosphate (B84403) (Pi), producing one molecule of glucose and one molecule of β-D-glucose-1-phosphate. The glucose-1-phosphate is then converted to the glycolytic intermediate glucose-6-phosphate by phosphoglucomutase. This pathway saves one molecule of ATP compared to the hydrolysis-then-phosphorylation route, as the glycosidic bond energy is used to create a phosphorylated sugar directly.

Maltose + Pi ⇌ D-Glucose + β-D-Glucose-1-Phosphate

In organisms like E. coli and the archaeon T. litoralis, a similar but more complex pathway exists for maltodextrins. Amylomaltase (MalQ) first converts maltose into glucose and longer maltodextrins, which are then substrates for maltodextrin (B1146171) phosphorylase (MalP) to produce glucose-1-phosphate.

Quantitative Data on Maltose Metabolism

The efficiency of maltose metabolism is defined by the kinetic parameters of its transporters and enzymes. Below is a summary of key quantitative data from the literature.

| Organism | Protein/System | Substrate | K_m (μM) | V_max (nmol·min⁻¹·mg⁻¹ protein) | Notes |

| E. coli | Maltose Transport | Maltose | ~1 | 2.0 (per 10⁸ cells) | High-affinity ABC transporter. |

| S. cerevisiae | Maltose Transport | Maltose | 1,000 - 5,000 | Varies with expression level | Lower affinity proton symporter. |

| B. subtilis | MalP (PTS) | Maltose | 5 | 91 (per 10¹⁰ CFU) | High-affinity PTS transport. |

| B. subtilis | MdxEFG-MsmX | Maltotriose (B133400) | 1.4 | 4.7 (per 10¹⁰ CFU) | High-affinity ABC transporter for maltodextrins. |

| T. litoralis | Maltose/Trehalose Transport | Maltose | 0.022 | 3.2 - 7.5 | Extremely high-affinity ABC transporter. |

| Rat Liver | Glucosidase II (Maltase) | Maltose | 430 (High-affinity site) | 691 (mU/mg) | Exhibits two-site kinetics. |

| Rat Liver | Glucosidase II (Maltase) | Maltose | 57,700 (Low-affinity site) | 2,888 (mU/mg) |

Regulation of Maltose Metabolism

To prevent wasteful expression of metabolic machinery and to prioritize the use of preferred carbon sources, microbes have developed sophisticated regulatory networks to control their mal genes.

Positive Regulation and Induction in E. coli

The E. coli mal regulon is a classic example of positive gene regulation.

-

The Activator MalT: Transcription of all mal operons is dependent on the activator protein, MalT.

-

Induction by Maltotriose: In its inactive state, MalT is a monomer. The true inducer of the system is not maltose, but maltotriose (a trisaccharide of glucose). Binding of maltotriose and ATP to MalT induces a significant conformational change, promoting its oligomerization. This active, oligomeric form of MalT can then bind to specific "MalT boxes" in the promoter regions of mal genes, activating transcription.

-

Inhibition by MalK: The transporter subunit MalK acts as a negative regulator. In the absence of substrate transport, MalK can bind to and inhibit MalT, preventing transcription. This provides a feedback mechanism that links gene expression to transport activity.

Induction and Glucose Repression in S. cerevisiae

Maltose metabolism in yeast is controlled by both induction and a powerful system of catabolite repression, which ensures that glucose is consumed before other sugars.

-

Induction: The presence of intracellular maltose is required to induce the expression of the MAL genes. This requires a functional maltose permease to transport the inducer into the cell and the transcriptional activator protein Mal63p (encoded by MAL63 or its homologs).

-

Glucose Repression: When glucose is present, the expression of MAL genes is strongly repressed. This is primarily mediated by the DNA-binding repressor Mig1p.

-

High Glucose: In the presence of high glucose, the protein phosphatase Glc7p dephosphorylates Mig1p.

-

Nuclear Localization: Dephosphorylated Mig1p translocates into the nucleus.

-

Repression: Mig1p binds to the promoters of the MAL genes and recruits the global co-repressor complex Cyc8p-Tup1p, which silences transcription.

-

-

Derepression: When glucose levels are low, the protein kinase Snf1p becomes active. Snf1p phosphorylates Mig1p, causing it to be exported from the nucleus, thereby relieving repression and allowing MAL gene expression if maltose is present.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments in the study of maltose metabolism.

Protocol: Maltose Uptake Assay in Bacteria (Radiolabel Method)

This protocol is adapted for measuring the uptake of [¹⁴C]-labeled maltose in bacterial cells.

Understanding the Hygroscopic Nature of Maltose Monohydrate in Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hygroscopic nature of maltose (B56501) monohydrate, a common excipient in pharmaceutical formulations. Understanding its interaction with moisture is critical for ensuring the stability, efficacy, and shelf-life of drug products. This document outlines the fundamental principles of hygroscopicity, presents quantitative data on moisture sorption, details relevant experimental protocols, and visualizes key concepts to support formulation development.

Introduction to Maltose Monohydrate and its Hygroscopicity

This compound is a disaccharide composed of two α-D-glucose units. It is widely used in the pharmaceutical industry as a binder, diluent, and sweetening agent in oral solid dosage forms.[1] Its "monohydrate" designation indicates the presence of one molecule of water for every molecule of maltose in its crystalline structure.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical excipients like this compound, this property can be both beneficial and detrimental. While it can help to stabilize the moisture content within a formulation, excessive moisture uptake can lead to physical and chemical instabilities, such as caking, changes in dissolution rate, and degradation of the active pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of the hygroscopic behavior of this compound is paramount.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [1] |

| Molecular Weight | 360.31 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 102-103 °C (monohydrate) | [1] |

| Solubility in Water | 1.080 g/mL (20 °C) | [1] |

Quantitative Analysis of Moisture Sorption

The interaction of this compound with atmospheric moisture can be quantified through moisture sorption isotherms. These isotherms plot the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature.

Table 2: Equilibrium Moisture Content (% w/w) of a Sucrose (B13894)/Maltose (50:50) Blend at Various Relative Humidities and Temperatures [3]

| Relative Humidity (%) | 75°F (24°C) | 86°F (30°C) | 100°F (38°C) |

| 56 | 6.0 | 8.5 | 10.2 |

| 75 | - | - | - |

| 90 | 40.0 | 33.5 | 34.3 |

Note: Data for 75% RH was not provided in the source material.

Table 3: Estimated Equilibrium Moisture Content (% w/w) of Amorphous Maltose at 25°C (Data extracted from graphical representation in Wu et al., 2020)[4]

| Water Activity (aw) | Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 0.130 | 13.0 | ~2.5 |

| 0.225 | 22.5 | ~4.0 |

| 0.330 | 33.0 | ~5.5 |

| 0.440 | 44.0 | ~7.0 |

| 0.534 | 53.4 | ~9.0 |

| 0.645 | 64.5 | ~12.0 |

| 0.750 | 75.0 | ~16.0 |

Critical Relative Humidity and Physical Stability

The Critical Relative Humidity (CRH) is a critical parameter for hygroscopic materials. It is the RH above which a substance will begin to absorb a significant amount of moisture, potentially leading to deliquescence (dissolving in the absorbed water). For amorphous materials, a related concept is the glass transition , where the material changes from a rigid, glassy state to a more rubbery state, which can impact stability.

For maltose, the glass transition has been observed to occur at approximately 30% RH at 25°C. Another study suggests a critical water activity (a*w) of around 0.35, which corresponds to a critical relative humidity of 35%. Exceeding this threshold can lead to undesirable physical changes in formulations containing this compound.

The physical stability of this compound is therefore highly dependent on both temperature and relative humidity. The relationship between these factors and the physical state of maltose is illustrated in the following diagram.

Figure 1. Relationship between environmental conditions and the physical state of this compound.

Experimental Protocols

Accurate characterization of the hygroscopic nature of this compound relies on standardized experimental protocols. The following sections detail the methodologies for two key analytical techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of vapor uptake by a sample at controlled temperature and relative humidity.

Objective: To determine the moisture sorption-desorption isotherm of this compound.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of this compound powder into the DVS sample pan.

-

Drying/Equilibration: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the equilibrium mass at each step.

-

Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration and recording the mass at each step.

-

Data Analysis: Plot the equilibrium moisture content (calculated as the percentage change in mass from the dry weight) against the relative humidity to generate the sorption and desorption isotherms.

The following diagram illustrates the typical workflow for a DVS experiment.

Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Water Activity (aw) Measurement

Water activity is a measure of the "free" or "available" water in a sample and is a critical parameter for predicting microbial growth and chemical stability.

Objective: To determine the water activity of a this compound sample.

Apparatus: A water activity meter (e.g., chilled-mirror dew point or capacitance sensor).

Methodology:

-

Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards.

-

Sample Preparation: Place a sufficient amount of the this compound powder into a sample cup to cover the bottom.

-

Equilibration: Seal the sample cup in the measurement chamber of the water activity meter. Allow the sample to equilibrate with the headspace in the chamber. The instrument will monitor the vapor pressure until it stabilizes.

-

Measurement: The instrument measures the equilibrium relative humidity (ERH) of the headspace and calculates the water activity using the formula: aw = ERH / 100.

-

Recording: Record the water activity and the temperature at which the measurement was taken.

Implications for Formulation Development

The hygroscopic nature of this compound has several important implications for the development of pharmaceutical formulations:

-

Storage and Handling: To prevent moisture-induced physical changes, this compound and formulations containing it should be stored in well-closed containers in a cool, dry place, preferably at a relative humidity below its critical threshold.

-

Manufacturing Processes: Manufacturing processes such as wet granulation should be carefully controlled to manage the moisture content of the final product. High humidity environments during manufacturing can lead to handling and processing issues.

-

Excipient Compatibility: The hygroscopicity of this compound can influence the stability of moisture-sensitive APIs. It is crucial to assess the compatibility of this compound with the API and other excipients in the formulation.

-

Packaging: The choice of packaging is critical for protecting formulations containing this compound from atmospheric moisture. The use of packaging materials with a low moisture vapor transmission rate is recommended.

Conclusion

This compound is a versatile pharmaceutical excipient, but its hygroscopic nature requires careful consideration during formulation development, manufacturing, and storage. By understanding its moisture sorption behavior, critical relative humidity, and the impact of environmental conditions, researchers and drug development professionals can formulate robust and stable dosage forms. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of the hygroscopicity of this compound and its impact on product quality.

References

The Core Mechanisms of Maltose Monohydrate as a Protein Stabilizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which maltose (B56501) monohydrate stabilizes proteins, a critical aspect in the development and formulation of biopharmaceuticals. We will delve into the core principles of protein stabilization by sugars, present quantitative data, detail key experimental protocols for assessing protein stability, and provide visualizations of the underlying processes.

Introduction to Protein Stabilization and the Role of Maltose

Proteins, particularly biotherapeutics like monoclonal antibodies and enzymes, are susceptible to various degradation pathways, including unfolding, aggregation, and chemical modification. Excipients are therefore essential components of protein formulations to ensure their stability, efficacy, and safety. Among these, sugars, and specifically disaccharides like maltose monohydrate, are widely utilized for their protein-stabilizing properties. Maltose is a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond. Its ability to protect proteins stems from a combination of thermodynamic and kinetic effects, which can be broadly categorized into three primary mechanisms: preferential exclusion, water replacement, and vitrification.

Core Mechanisms of Action

The stabilizing effect of maltose on proteins is not attributed to a single phenomenon but rather a concert of interconnected mechanisms. The dominance of each mechanism is often dependent on the state of the protein formulation (e.g., aqueous solution vs. lyophilized solid).

Preferential Exclusion (The Thermodynamic Perspective)

In aqueous solutions, the principle of preferential exclusion is a dominant thermodynamic mechanism for protein stabilization by sugars like maltose. This theory posits that the sugar is "excluded" from the immediate vicinity of the protein's surface. This exclusion is not due to repulsion but rather the energetic cost of disrupting the highly structured hydrogen-bonding network of water around both the protein and the sugar.

To minimize this thermodynamically unfavorable interaction, the protein adopts its most compact conformation—the native state—which minimizes the surface area exposed to the solvent. Any unfolding or aggregation would increase the protein's surface area, leading to a greater energetic penalty. Therefore, the presence of maltose shifts the equilibrium towards the folded, native state, thereby stabilizing the protein. The magnitude of this stabilization is related to the preferential interaction coefficient, which quantifies the degree of exclusion.

Caption: Preferential exclusion of maltose from the protein surface.

Water Replacement Hypothesis (The Molecular Interaction Perspective)

During drying or lyophilization, the native structure of a protein is at risk as the hydrating water molecules are removed. The water replacement hypothesis suggests that sugars like maltose can directly substitute for water molecules at the protein surface by forming hydrogen bonds with the protein's polar residues.

This direct interaction satisfies the hydrogen bonding requirements of the protein's surface groups, which would otherwise be exposed to a non-aqueous environment, leading to denaturation. By acting as a "water substitute," maltose helps to maintain the protein's native conformation in the solid state. Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to study these interactions by observing shifts in the amide I band of the protein, which are indicative of changes in secondary structure and hydrogen bonding.

Caption: Water replacement by maltose during dehydration.

Vitrification (The Kinetic Perspective)

Vitrification is the process by which a substance solidifies into a glassy, amorphous state without crystallization. Sugars like maltose have a high glass transition temperature (Tg), which is the temperature at which a glassy solid transitions to a more rubbery, viscous liquid.

In the context of protein stabilization, particularly in lyophilized formulations, maltose forms a rigid, glassy matrix that entraps the protein molecules. Below the Tg, the molecular mobility of both the protein and the surrounding maltose matrix is severely restricted. This kinetic trapping prevents the conformational changes required for unfolding and aggregation, as well as slowing down chemical degradation reactions. A higher Tg generally correlates with better long-term storage stability, as the formulation remains in a glassy state at higher temperatures.

Caption: Protein immobilization in a vitrified maltose matrix.

Quantitative Data on Protein Stabilization

The stabilizing effect of maltose can be quantified by measuring changes in the thermal stability of a protein, such as its melting temperature (Tm), and its physical state, such as its glass transition temperature (Tg).

Effect of Disaccharides on Protein Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which 50% of the protein is in its unfolded state. An increase in Tm in the presence of an excipient indicates stabilization of the protein's native conformation.

| Protein | Disaccharide | Concentration | ΔTm (°C) | Reference |

| Immunoglobulin G (IgG) | Maltose | 1 g/L | Full stabilization at 70°C | [1] |

| Lysozyme | Maltose | Not specified | Similar to sucrose | [2] |

| Lactate Dehydrogenase (LDH) | Maltose | Not specified | Comparable to trehalose, sucrose, and lactose (B1674315) during freeze-thawing | [3] |

| Bovine Serum Albumin (BSA) | Maltose | Not specified | Stabilizing effect observed | [4] |

| Human Serum Albumin (HSA) | Maltose | Not specified | Stabilizing effect observed | [4] |

| Myoglobin | Maltose | Not specified | Stabilizing effect observed | [4] |

Note: The stabilizing effect can be protein and concentration-dependent. The provided data is for illustrative purposes.

Glass Transition Temperatures (Tg) of Maltose and Other Disaccharides

A higher Tg is generally desirable for the long-term stability of lyophilized protein formulations.

| Disaccharide | Tg (°C) | Reference |

| Maltose | 72.6 - 75.9 | [5] |

| Sucrose | 68.9 - 71.9 | [5] |

| Trehalose | 107.1 - 110.3 | [5] |

| Lactose | Not specified | - |

| Glucose (Monosaccharide) | 32.7 - 36.0 | [5] |

Note: Tg values can be influenced by the presence of water and other formulation components.[6][7][8]

Experimental Protocols for Assessing Protein Stability

Several biophysical techniques are employed to evaluate the stabilizing effect of maltose on proteins. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is used to determine the thermal stability (Tm) and thermodynamic parameters of protein unfolding.

Experimental Workflow:

Caption: Workflow for a typical DSC experiment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 1-2 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a series of this compound solutions at different concentrations in the same buffer.

-

Mix the protein solution with the maltose solutions to achieve the desired final protein and maltose concentrations. A control sample with only the protein in buffer should also be prepared.

-

Thoroughly degas all solutions before loading into the DSC.

-

-

Instrument Setup and Run:

-

Equilibrate the DSC instrument at the starting temperature (e.g., 20°C).

-

Load the protein-maltose sample into the sample cell and the corresponding buffer (without protein but with the same maltose concentration) into the reference cell.

-

Apply a constant heating rate (e.g., 60°C/hour).

-

Record the differential power required to maintain the sample and reference cells at the same temperature as a function of temperature.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

-

Compare the Tm values of the protein in the presence and absence of maltose to quantify the stabilizing effect.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

Methodology:

-

Sample Preparation:

-

Prepare a master mix containing the protein (e.g., 5-10 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in the desired buffer.

-

In a 96- or 384-well PCR plate, aliquot the master mix.

-

Add different concentrations of this compound to the wells. Include a no-maltose control.

-

-

Instrument Setup and Run:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to monitor fluorescence over a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding transition, often by fitting the data to a Boltzmann equation or by calculating the derivative of the curve.

-

The shift in Tm (ΔTm) in the presence of maltose indicates the extent of stabilization.

-

Aggregation Assays

This assay is used to monitor the formation of amyloid-like fibrils, a common type of protein aggregate. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.

Methodology:

-

Sample Preparation:

-

Incubation and Measurement:

-

Incubate the samples under conditions that induce aggregation (e.g., elevated temperature with shaking).

-

At various time points, measure the fluorescence intensity using a plate reader (excitation ~440-450 nm, emission ~480-490 nm).[11]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

A sigmoidal curve is typically observed, characterized by a lag phase, an exponential growth phase, and a plateau.

-

The effect of maltose is assessed by its ability to prolong the lag phase, reduce the rate of aggregation (slope of the exponential phase), and decrease the final fluorescence intensity (amount of aggregation).

-

SLS measures the time-averaged intensity of scattered light from a protein solution, which is proportional to the molar mass and concentration of the particles in solution. It is a powerful technique for detecting the formation of soluble aggregates.

Methodology:

-

Sample Preparation:

-

Prepare protein solutions (e.g., 1-10 mg/mL) in a filtered, degassed buffer.

-

Prepare samples with and without different concentrations of maltose.

-

-

Measurement:

-

Place the sample in a clean cuvette in the SLS instrument.

-

Measure the intensity of scattered light at a fixed angle (typically 90°).

-

Measurements can be taken over time under aggregation-inducing conditions (e.g., thermal stress).

-

-

Data Analysis:

-

An increase in the scattered light intensity over time indicates an increase in the average molar mass of the particles in solution, signifying aggregation.

-

The rate of increase in scattered light intensity can be used to compare the aggregation kinetics in the presence and absence of maltose.

-

Conclusion

This compound is a versatile and effective excipient for protein stabilization, acting through a combination of thermodynamic and kinetic mechanisms. The preferential exclusion of maltose in aqueous solutions thermodynamically favors the native protein conformation. In the solid state, maltose can replace water molecules to maintain the protein's hydrogen-bonding network and can form a rigid glassy matrix that kinetically traps the protein, preventing degradation. The choice of maltose as a stabilizer and its optimal concentration should be determined through rigorous experimental evaluation using techniques such as DSC, DSF, and aggregation assays. A thorough understanding of these core mechanisms enables researchers and drug development professionals to rationally design stable and effective biopharmaceutical formulations.

References

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Temperature scanning FTIR analysis of secondary structures of proteins embedded in amorphous sugar matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of water as a diluent on the glass transition behaviour of malto-oligosaccharides, amylose and amylopectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biophysical Elucidation of Fibrillation Inhibition by Sugar Osmolytes in α-Lactalbumin: Multispectroscopic and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Maltose Monohydrate vs. Anhydrous Maltose: A Technical Guide for Research Applications

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Maltose (B56501), a disaccharide composed of two α-glucose units, is a critical component in numerous research and pharmaceutical applications, from a carbon source in cell culture media to a stabilizing excipient in drug formulations. It is commercially available in two primary forms: maltose monohydrate and anhydrous maltose. While chemically similar, the presence or absence of a single water molecule of hydration imparts distinct physical and chemical properties. The selection of the appropriate form is paramount, as it can significantly impact experimental accuracy, formulation stability, and overall research outcomes. This guide provides an in-depth comparison of the two forms, detailing their properties, research implications, and relevant experimental protocols.

Core Chemical and Physical Differences

The fundamental difference lies in the single molecule of water integrated into the crystal lattice of this compound. This water of hydration is absent in the anhydrous form, leading to significant variations in molecular weight, water content, and thermal properties.

Data Presentation: Comparative Properties

The quantitative differences between the two forms are summarized below. It is crucial for researchers to use these distinct values, particularly the molecular weight, for accurate molar concentration calculations.

| Property | This compound | Anhydrous Maltose | Data Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ | [1][2] |

| Molecular Weight | 360.31 g/mol | 342.30 g/mol | [1][3][4] |

| Water Content | 4.5% - 6.5% | ≤ 1.5% | [2][5][6] |

| Melting Point | 102-103 °C (with decomposition) | 160-165 °C | [1][7] |

| pH (10% w/v aq. sol.) | 4.0 - 5.5 | 3.7 - 4.7 | [2][5][6] |

| Appearance | White crystalline powder | White crystalline powder | [1] |

| Solubility | Very soluble in water | Very soluble in water | [1] |

Implications for Researchers and Drug Developers

The choice between the monohydrate and anhydrous forms is not trivial and has direct consequences for various research applications.

-

Accuracy in Solution Preparation : The ~5% difference in molecular weight is the most frequent source of error in the lab. When preparing stock solutions based on molarity (e.g., for cell culture media or enzyme assays), using the molecular weight of the anhydrous form when weighing the monohydrate will result in a lower-than-expected concentration. All calculations must account for the correct form.

-

Drug Formulation and Stability : In solid dosage forms, maltose acts as a diluent and sweetening agent.[1] The choice of hydrate (B1144303) can influence the stability of moisture-sensitive active pharmaceutical ingredients (APIs).

-

Anhydrous Maltose : Acts as a potent dehydrating agent.[8] It can absorb moisture from the formulation, potentially protecting a hygroscopic API. However, this can also lead to changes in the physical properties of the tablet over time if it absorbs atmospheric moisture.

-

This compound : Being already hydrated, it is more stable in high-humidity environments and less likely to interact with other components by drawing water.[9]

-

-

Lyophilization and Cryoprotection : Maltose is an effective cryoprotectant used to stabilize proteins, liposomes, and other biological materials during freezing and freeze-drying.[10][11] It works by forming hydrogen bonds with the biological molecules, effectively replacing water and maintaining their native structure.[12] While both forms can be used, the anhydrous form's higher affinity for water can be beneficial. However, precise concentration control is key to effective cryoprotection, again making the molecular weight difference critical.

-

Analytical Standards : When maltose is used as a reference standard in analytical methods like HPLC, pharmacopeial guidelines often require calculations to be performed on an anhydrous basis.[2][5][6] This involves determining the water content of the standard (typically the monohydrate) and correcting the weighed mass accordingly to find the true concentration of maltose.

Logical and Process Flow Diagrams

To aid researchers in decision-making and understanding the relationship between these two forms, the following diagrams are provided.

Caption: Decision workflow for selecting the appropriate form of maltose.

Caption: Interconversion process between this compound and anhydrous maltose.

Experimental Protocols

Protocol for Preparation of a 1 Molar (M) Stock Solution

This protocol highlights the critical calculation differences required for preparing solutions of identical molarity.

Objective: To prepare 100 mL of a 1 M maltose stock solution.

Materials:

-

This compound (MW = 360.31 g/mol ) OR Anhydrous Maltose (MW = 342.30 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

100 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

Methodology:

-

Calculate the required mass:

-

For this compound: Mass (g) = 1 mol/L × 0.1 L × 360.31 g/mol = 36.03 g

-

For Anhydrous Maltose: Mass (g) = 1 mol/L × 0.1 L × 342.30 g/mol = 34.23 g

-

-

Accurately weigh the calculated mass of the selected maltose form using an analytical balance.

-

Transfer the powder to the 100 mL volumetric flask.

-

Add approximately 70 mL of high-purity water to the flask.

-

Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the maltose is completely dissolved.

-

Once dissolved, remove the stir bar (rinsing it with a small amount of water into the flask) and carefully add water to the 100 mL graduation mark.

-

Cap the flask and invert it several times to ensure the solution is homogenous.

-

Label the solution clearly with the name, concentration, and date of preparation.

Protocol for Characterization by Differential Scanning Calorimetry (DSC)

This protocol allows for the thermal characterization of the two maltose forms, clearly identifying the dehydration of the monohydrate.[13]

Objective: To analyze and compare the thermal properties of this compound and anhydrous maltose.

Materials:

-

Differential Scanning Calorimeter (e.g., DSC Q20, TA Instruments or similar)

-

Aluminum DSC pans and lids

-

This compound and Anhydrous Maltose samples

-

High-purity nitrogen gas for purging

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-7 mg of the maltose sample directly into an aluminum DSC pan.

-

Leave the pan open (uncovered) to allow for the escape of water vapor during heating.

-

Place an empty, open aluminum pan in the reference position of the DSC cell.

-

-

Instrument Setup:

-

Calibrate the instrument for temperature and heat flow using a high-purity indium standard.

-

Set the nitrogen purge gas flow rate to 30-40 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

This compound: Expect a broad endothermic peak between approximately 80 °C and 130 °C. This peak corresponds to the energy required to remove the water of hydration from the crystal structure.

-

Anhydrous Maltose: No significant thermal events should be observed in the dehydration temperature range. A sharp endothermic peak will be observed at its melting point (approx. 160-165 °C).

-

Protocol: Assay by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted from the USP monograph, is used for determining the purity of a maltose sample.[2][5] It demonstrates the importance of using a certified reference standard and calculating on an anhydrous basis.

Objective: To determine the percentage purity of a maltose sample.

Materials:

-

HPLC system with a refractive index (RI) detector.

-

Column: L58 packing (e.g., a ligand-exchange column), 7.8-mm × 30-cm.

-

USP this compound Reference Standard (RS).

-

Test sample of maltose.

-

Degassed, high-purity water (as mobile phase).

Methodology:

-

Chromatographic Conditions:

-

Mobile Phase: Degassed water.

-

Flow Rate: Adjust to approximately 0.35 mL/min.

-

Column Temperature: Maintain at 80 °C (±2 °C).

-

Detector Temperature: Maintain RI detector at 40 °C.

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Accurately weigh a quantity of USP this compound RS and dissolve in water to obtain a solution with a known concentration of about 10 mg/g.

-

Determine the water content of the RS (e.g., by Karl Fischer titration).

-

Calculate the exact concentration of the standard on an anhydrous basis (Cₛ).

-

-

Assay (Test) Preparation:

-

Accurately weigh about 0.10 g of the maltose test sample, dissolve in water, and dilute with water to a final weight of about 10 g.

-

Accurately record the final solution weight and calculate the sample concentration (Cᵤ).

-

-

Procedure:

-

Inject the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses (area) for the major maltose peak. Let these be rₛ (standard) and rᵤ (assay).

-

-

Calculation:

-

Calculate the percentage of maltose in the test sample on the anhydrous basis using the formula: % Maltose = [10,000 * (Cₛ / Cᵤ) * (rᵤ / rₛ)] / (100 – W) where W is the percentage of water in the test sample, determined separately.

-

The distinction between this compound and anhydrous maltose extends far beyond a single water molecule. For the researcher, scientist, or drug development professional, understanding these differences is fundamental to ensuring accuracy, reproducibility, and the ultimate success of their work. From the simple act of weighing for a stock solution to the complex formulation of a lyophilized biologic, the choice of maltose form is a critical parameter that must be made with intention and a clear understanding of its downstream consequences.

References

- 1. phexcom.com [phexcom.com]

- 2. pharmacompass.com [pharmacompass.com]

- 3. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Maltose [drugfuture.com]

- 6. newdruginfo.com [newdruginfo.com]

- 7. Maltose - Wikipedia [en.wikipedia.org]

- 8. KR940000165B1 - Dehydration of hydrous matter with anhydrous maltose - Google Patents [patents.google.com]

- 9. What is the mechanism of Maltose Hydrate? [synapse.patsnap.com]

- 10. The effects of glucose oligomers (maltodextrins) on freeze-drying liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cryoprotectant - Wikipedia [en.wikipedia.org]

- 13. hilarispublisher.com [hilarispublisher.com]

Maltose Monohydrate as a Carbon Source for E. coli and Yeast Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the utilization of maltose (B56501) monohydrate as a carbon source for Escherichia coli and Saccharomyces cerevisiae cultures. The selection of a carbon source is a critical factor in optimizing microbial growth, metabolic pathways, and the production of recombinant proteins. While glucose is a commonly used and readily metabolized substrate, maltose presents distinct metabolic and regulatory characteristics that can be leveraged for specific biotechnological applications. This document outlines the metabolic pathways, regulatory networks, and quantitative performance metrics associated with maltose utilization in these two model organisms. Detailed experimental protocols are provided to facilitate the practical application of this knowledge in a research and development setting.

Introduction to Maltose Metabolism

Maltose is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond. As a carbon source, its metabolism differs significantly from that of the monosaccharide glucose, primarily in its transport into the cell and the initial enzymatic breakdown.

Escherichia coli

In E. coli, the uptake and metabolism of maltose and larger maltodextrins are governed by the maltose regulon, a well-characterized system of genes.[1][2] This system is responsible for the efficient catabolism of these glucose polymers, which are considered a preferred nutrient source for E. coli in environments such as the mammalian gut.[1][2] The transport of maltose across the inner membrane is an active process mediated by a high-affinity ATP-binding cassette (ABC) transporter complex encoded by the malEFGK genes.[3][4] This complex consists of a periplasmic maltose-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATPase subunits (MalK).[3][5] Once inside the cytoplasm, maltose is metabolized by the products of the malP and malQ genes, which encode maltodextrin (B1146171) phosphorylase and amylomaltase, respectively.[1][6]

Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, maltose metabolism is crucial for both industrial fermentation processes, such as brewing and baking, and academic research.[7][8][9] The ability to utilize maltose is dependent on the presence of at least one of five independent MAL loci (MAL1, MAL2, MAL3, MAL4, and MAL6).[7][8][10] Each active MAL locus contains three genes: a regulatory gene (MALx3), a gene encoding a maltose permease for transport across the plasma membrane (MALx1), and a gene encoding maltase (MALx2), an intracellular α-glucosidase.[7][9] Maltose is transported into the yeast cell via a proton symport mechanism.[9][11] Inside the cell, maltase hydrolyzes maltose into two molecules of glucose, which then enter the glycolytic pathway.[7][8][10]

Regulatory and Signaling Pathways

The utilization of maltose is tightly regulated in both E. coli and yeast, ensuring that the energetically most favorable carbon source is consumed first. This regulation primarily occurs at the level of gene transcription and is heavily influenced by the presence of glucose.

Regulation in E. coli

The central activator of the maltose regulon in E. coli is the MalT protein.[12][13] The expression and activity of MalT are subject to multiple layers of control. Transcription of the malT gene is under catabolite repression, mediated by the cAMP receptor protein (CRP), also known as catabolite activator protein (CAP).[12][13] In the absence of glucose, intracellular cAMP levels are high, leading to the formation of the cAMP-CRP complex, which activates malT transcription.[12][13] Additionally, the global regulator Mlc acts as a repressor for malT transcription.[12][13] The activity of MalT itself is induced by maltotriose, which can be formed from maltose metabolism or endogenously.[12][14] The presence of glucose also leads to "inducer exclusion" by inhibiting the maltose transporter through the action of the unphosphorylated form of the phosphotransferase system protein EIIAGlc.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolonged Maltose-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved Maltose Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Dive Into Yeast's Sugar Diet—Comparing the Metabolic Response of Glucose, Fructose, Sucrose, and Maltose Under Dynamic Feast/Famine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate saturation constants and maximum sp - Bacteria Escherichia coli - BNID 102533 [bionumbers.hms.harvard.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Growth rate of E. coli on different carbon su - Bacteria Escherichia coli - BNID 101699 [bionumbers.hms.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A growth‐rate composition formula for the growth of E. coli on co‐utilized carbon substrates | Molecular Systems Biology [link.springer.com]

- 15. repository.tudelft.nl [repository.tudelft.nl]

The Role of Maltose Monohydrate in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose (B56501), a disaccharide composed of two α-D-glucose units, serves as a significant carbohydrate energy source for various organisms. Its metabolism is a critical area of study for understanding cellular bioenergetics and identifying potential therapeutic targets in diseases with altered energy dependencies, such as cancer. This technical guide provides an in-depth analysis of the role of maltose monohydrate in cellular energy metabolism, from its initial breakdown and transport into the cell to its entry into the core energy-producing pathways. This document details the key enzymes and transport systems involved, presents quantitative data on metabolic efficiency, and provides comprehensive experimental protocols for the study of maltose metabolism. Furthermore, it visualizes the intricate signaling pathways that regulate this process.

Introduction

Cellular energy metabolism is a complex network of biochemical reactions that generate ATP, the primary energy currency of the cell. While glucose is the most readily utilized monosaccharide, disaccharides like maltose play a crucial role as an energy source, particularly in environments rich in starch or glycogen.[1][2][3] Maltose is produced from the hydrolysis of these polysaccharides and must be further processed to enter the central metabolic pathways.[1][3][4] The monohydrate form of maltose is the common crystalline structure and is readily soluble in aqueous environments, making it biologically accessible. This guide will explore the mechanisms by which cells harness the energy stored within this compound.

Maltose Metabolism: From Disaccharide to Cellular Fuel

The utilization of maltose for cellular energy production involves two primary stages: the hydrolysis of maltose into glucose and the subsequent metabolism of glucose through glycolysis, the citric acid cycle, and oxidative phosphorylation.

Hydrolysis of Maltose

The initial and rate-limiting step in maltose metabolism is its hydrolysis into two molecules of D-glucose. This reaction is catalyzed by the enzyme maltase (α-glucosidase).[3]

Reaction: Maltose + H₂O --(Maltase)--> 2 Glucose

The location of maltase activity varies among different organisms. In humans and other vertebrates, maltase is predominantly found as a brush border enzyme in the small intestine, where it digests dietary maltose.[4] In contrast, some microorganisms, like yeast, transport maltose into the cell and then hydrolyze it intracellularly.[5][6]

Cellular Uptake of Maltose and its Hydrolytic Products

The transport of maltose or its glucose constituents across the cell membrane is a critical step for its metabolism. The mechanisms of transport are diverse and depend on the cell type.

-

Extracellular Hydrolysis and Glucose Transport: In mammalian intestinal cells, maltose is hydrolyzed extracellularly, and the resulting glucose molecules are transported into the cells via glucose transporters (e.g., SGLT1 and GLUTs).[4]

-

Direct Maltose Transport: In organisms like Saccharomyces cerevisiae (yeast), maltose is actively transported into the cell via a proton symport mechanism, which requires ATP to maintain the proton gradient.[5][6] In bacteria such as Escherichia coli, an ATP-binding cassette (ABC) transporter system is responsible for maltose uptake.[7]

The choice of transport mechanism has implications for the net energy yield from maltose metabolism. Active transport of maltose consumes ATP, which slightly reduces the overall energy gain compared to the direct uptake of glucose.[6] For instance, in S. cerevisiae, the proton symport for maltose uptake results in a net cost of one ATP molecule per maltose molecule transported.[5][8]

Energetics of Maltose Metabolism

The complete oxidation of one molecule of glucose yields a significant amount of ATP. Since maltose is composed of two glucose units, its complete oxidation is expected to produce approximately double the amount of ATP.

The theoretical maximum ATP yield from one molecule of glucose is often cited as 30-32 ATP molecules in eukaryotes.[9] Therefore, the complete aerobic respiration of one molecule of maltose can be estimated to yield between 60 and 64 molecules of ATP .[9]

However, the net ATP yield can be influenced by factors such as the energy expenditure for transport. In yeast, where maltose transport requires ATP, the biomass yield on maltose has been observed to be 25% lower than on glucose in anaerobic conditions, reflecting the energetic cost of uptake.[6]

Quantitative Data on Maltose Metabolism